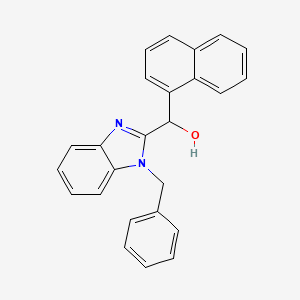
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol, also known as BBIM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BBIM is a hybrid compound that combines the structural features of benzimidazole and naphthalene, which are known to possess biological activities.
作用機序
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is not fully understood. However, it is believed that (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol exerts its biological activities by interfering with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its antifungal and antibacterial activities.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, antifungal, antiviral, and antibacterial activities, (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to possess antioxidant and anti-inflammatory properties. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which may have implications for drug-drug interactions.
実験室実験の利点と制限
One of the advantages of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a potentially useful compound for the development of novel therapeutics. Additionally, (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been shown to have relatively low toxicity in vitro, which is a desirable property for a potential drug candidate. However, one limitation of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo. Further studies are needed to determine the pharmacokinetic properties of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol and its potential for clinical use.
将来の方向性
There are several future directions for the study of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol. One area of research is the development of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol analogs with improved solubility and pharmacokinetic properties. Another area of research is the elucidation of the mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol, which may provide insights into the development of novel therapeutics. Finally, further studies are needed to determine the efficacy and safety of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol in vivo, which will be necessary for its eventual clinical use.
合成法
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol involves the reaction of 1-benzyl-1H-benzimidazole with 1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. The yield of (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol is typically around 60-70%.
科学的研究の応用
(1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, antiviral, and antibacterial activities. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells, and has been found to induce cell death in a dose-dependent manner. (1-benzyl-1H-benzimidazol-2-yl)(1-naphthyl)methanol has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
特性
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-naphthalen-1-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c28-24(21-14-8-12-19-11-4-5-13-20(19)21)25-26-22-15-6-7-16-23(22)27(25)17-18-9-2-1-3-10-18/h1-16,24,28H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDGWZIMHQJXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)
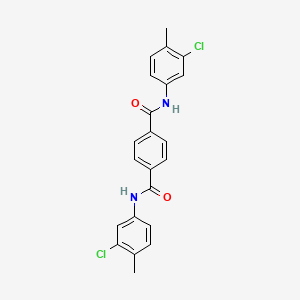
![N-[2-(tert-butylthio)ethyl]-N'-phenylthiourea](/img/structure/B5103781.png)
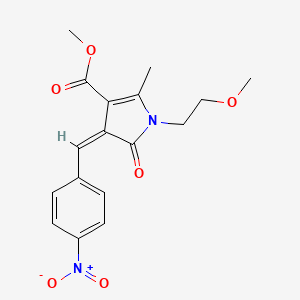
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5103802.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5103812.png)
![2-methyl-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1-propanamine](/img/structure/B5103817.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)
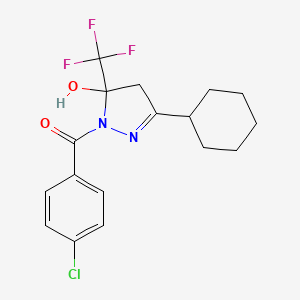
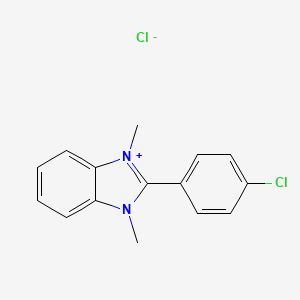
![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)